molecular formula AlNaO2 B1169943 Sodium aluminate CAS No. 1302-42-7

Sodium aluminate

Cat. No. B1169943
Key on ui cas rn: 1302-42-7
InChI Key:
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Patent
US05891235

Procedure details

By using the same starting material as that of Example 1, the sodium aluminate solution was heated at 90° C. and stirred, and to which was mixed a sodium silicate solution heated at 80° C. over a period of about 4 minutes such that the total amount of the reaction solution was 1.75 kg in a 2-liter stainless steel container, in order to form a sodium aluminosilicate which as a whole was in a homogeneous gel-like form having the below-mentioned molar composition:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[Al-:2]=O.[Na+:4].[Si:5]([O-])([O-:8])([O-:7])[O-:6].[Na+].[Na+].[Na+].[Na+]>>[O-:7][Si:5]([O-:8])=[O:6].[O-:7][Si:5]([O-:8])=[O:6].[Na+:4].[Al+3:2] |f:0.1,2.3.4.5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05891235

Procedure details

By using the same starting material as that of Example 1, the sodium aluminate solution was heated at 90° C. and stirred, and to which was mixed a sodium silicate solution heated at 80° C. over a period of about 4 minutes such that the total amount of the reaction solution was 1.75 kg in a 2-liter stainless steel container, in order to form a sodium aluminosilicate which as a whole was in a homogeneous gel-like form having the below-mentioned molar composition:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[Al-:2]=O.[Na+:4].[Si:5]([O-])([O-:8])([O-:7])[O-:6].[Na+].[Na+].[Na+].[Na+]>>[O-:7][Si:5]([O-:8])=[O:6].[O-:7][Si:5]([O-:8])=[O:6].[Na+:4].[Al+3:2] |f:0.1,2.3.4.5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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